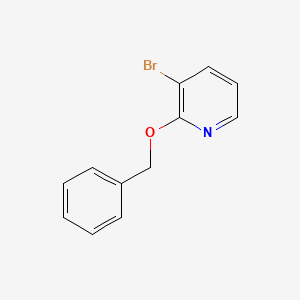
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol
Descripción general
Descripción
“(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol” is a chemical compound that is related to the thiazole ring . It is used for industrial and scientific research purposes . The IUPAC name for this compound is “(4-methyl-1,3-thiazol-5-yl)methanol” and it has a molecular weight of 129.18 .
Synthesis Analysis
The synthesis of thiazole derivatives, including “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol”, has been a subject of research in recent years . For instance, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized by the transesterification of the corresponding butyl esters .Molecular Structure Analysis
Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been studied extensively. For example, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized by the transesterification of the corresponding butyl esters .Physical And Chemical Properties Analysis
“(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol” is a solid at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been synthesized to obtain substances with significant antimicrobial activity . The antibacterial efficacy of freshly synthesized imidazotriazole-incorporated thiazoles was investigated against a spectrum of microbiological species . The specific methods of synthesis and application are not detailed in the available sources.
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition properties. For example, the impact of inhibitor concentration on the corrosion rate of AA6061, an alloy, has been examined . The specific experimental procedures and outcomes are not detailed in the available sources.
Drug Development
Thiazole is a key component in the development of various drugs and biologically active agents . It’s found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory properties . Inflammation is a vital part of the body’s immune response. It is the body’s attempt to heal itself after an injury; defend itself against foreign invaders, such as viruses and bacteria; and repair damaged tissue.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown potential in antitumor and cytotoxic activities. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .
Safety And Hazards
The safety data sheet for “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol” advises against breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Direcciones Futuras
Research on thiazole derivatives, including “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol”, is ongoing, and a host of potential drug molecules have been customized for clinical use . The future directions of research on this compound could include further exploration of its biological activities and potential applications in medicine.
Propiedades
IUPAC Name |
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELFLNFBTDIHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568118 | |
| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol | |
CAS RN |
137267-28-8 | |
| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)



![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)
![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)





![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)